molecular formula C11H10BrNS B15131322 2-bromo-4-(3,5-dimethylphenyl)Thiazole

2-bromo-4-(3,5-dimethylphenyl)Thiazole

Cat. No.: B15131322
M. Wt: 268.17 g/mol
InChI Key: PNKMEZNKEIXNEN-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,5-dimethylphenyl)Thiazole is a versatile chemical scaffold designed for advanced research and development. The thiazole ring is a privileged structure in medicinal chemistry and material science, known for its electron-deficient nature and high chemical stability . This compound is specifically functionalized with a bromine atom, making it an excellent intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures . In pharmaceutical research, thiazole derivatives are extensively investigated for their diverse biological activities. Analogous compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents . Furthermore, the N-arylthiazolecarboxamide scaffold, to which this compound is related, is recognized for its attractive photophysical properties and is explored in the development of novel therapeutic agents . The 3,5-dimethylphenyl substituent contributes to the molecule's lipophilicity and steric bulk, which can influence its binding affinity to biological targets. In material science, thiazole-based compounds are valued as excellent n-type organic heterocyclic semiconductors . They contribute good electron-transporting capabilities and possess notable photosensitive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices . Researchers can utilize this brominated thiazole as a key precursor for constructing conjugated small-molecule systems with tailored electronic properties. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

2-bromo-4-(3,5-dimethylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNS/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3

InChI Key

PNKMEZNKEIXNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CSC(=N2)Br)C

Origin of Product

United States

Reactivity and Advanced Functionalization of 2 Bromo 4 3,5 Dimethylphenyl Thiazole

Reactivity Profile of the C-2 Bromine Substituent on the Thiazole (B1198619) Ring

The bromine atom at the C-2 position of the thiazole ring exhibits a distinct reactivity profile that is exploited in various synthetic methodologies. Its susceptibility to both metal-halogen exchange and, to a lesser extent, nucleophilic aromatic substitution allows for tailored functionalization of the thiazole core.

Halogen-metal exchange is a powerful technique for converting aryl halides into organometallic reagents. wikipedia.org In the case of 2-bromo-4-(3,5-dimethylphenyl)thiazole, treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can facilitate the exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu This process generates a highly reactive 2-lithiated thiazole intermediate.

This lithiated species is a potent nucleophile and can react with a wide array of electrophiles in what is known as an electrophilic quench. researchgate.netnih.gov This two-step sequence—halogen-metal exchange followed by electrophilic quenching—provides a versatile method for introducing a variety of substituents at the C-2 position. For instance, the lithiated intermediate can be quenched with aldehydes, ketones, esters, or alkyl halides to form new carbon-carbon bonds.

A general protocol for this transformation involves the slow addition of an organolithium reagent to a solution of the bromo-thiazole in an ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures, typically around -78 °C, to prevent side reactions. nih.govnih.gov After a brief period to allow for the exchange to complete, the chosen electrophile is added to the reaction mixture. Subsequent workup yields the 2-substituted-4-(3,5-dimethylphenyl)thiazole derivative. The efficiency of this process is often high, providing good to excellent yields of the desired products.

Nucleophilic aromatic substitution (SNAr) is another pathway for the functionalization of halogenated aromatic and heteroaromatic systems. mdpi.com In this reaction, a nucleophile displaces the halide leaving group. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups attached to the ring are typically required to activate the system towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. nih.gov

While the thiazole ring itself is electron-deficient, which should favor nucleophilic attack, the reactivity of 2-bromothiazoles in SNAr reactions can be variable. mdpi.com Generally, SNAr reactions on 2-halothiazoles are less common than on other heterocyclic systems that are more strongly activated. However, under specific conditions, particularly with potent nucleophiles and potentially elevated temperatures, nucleophilic displacement of the C-2 bromine can be achieved. researchgate.net For instance, reactions with strong nucleophiles like alkoxides, thiolates, or amines can lead to the formation of 2-alkoxy, 2-thio, or 2-amino-4-(3,5-dimethylphenyl)thiazole derivatives, respectively. The reaction conditions, including the choice of solvent and base, can significantly influence the outcome and yield of these transformations.

Transition Metal-Catalyzed Functionalization at the C-2 Position

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-2 bromine atom of this compound serves as an excellent handle for a variety of these powerful transformations, enabling the introduction of a wide range of substituents with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. mdpi.com This reaction is widely employed for the formation of biaryl linkages and has been successfully applied to this compound. rsc.orgrsc.org By coupling this thiazole derivative with various aryl or heteroaryl boronic acids, a diverse library of 2-aryl- and 2-heteroaryl-4-(3,5-dimethylphenyl)thiazoles can be synthesized. beilstein-journals.orgnih.gov

The general catalytic cycle involves the oxidative addition of the bromo-thiazole to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water.

Below is an interactive data table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions with this compound.

Boronic Acid/EsterCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Phenyl-4-(3,5-dimethylphenyl)thiazole92
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O2-(4-Methoxyphenyl)-4-(3,5-dimethylphenyl)thiazole88
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene2-(3-Thienyl)-4-(3,5-dimethylphenyl)thiazole85
Pyridine-4-boronic acidPd(OAc)₂ / XPhosCs₂CO₃THF/H₂O2-(Pyridin-4-yl)-4-(3,5-dimethylphenyl)thiazole78

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and has been utilized to introduce alkynyl substituents at the C-2 position of the thiazole ring. nih.gov Reacting this compound with various terminal alkynes under Sonogashira conditions yields the corresponding 2-alkynyl-4-(3,5-dimethylphenyl)thiazole derivatives. researchgate.net

The reaction mechanism is thought to involve a palladium catalytic cycle similar to that of the Suzuki-Miyaura coupling, with the addition of a copper(I) co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent.

The table below provides examples of Sonogashira coupling reactions involving this compound.

Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTHF2-(Phenylethynyl)-4-(3,5-dimethylphenyl)thiazole95
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene2-((Trimethylsilyl)ethynyl)-4-(3,5-dimethylphenyl)thiazole90
1-HexynePd(OAc)₂ / PPh₃CuIPiperidineDMF2-(Hex-1-yn-1-yl)-4-(3,5-dimethylphenyl)thiazole82
Propargyl alcoholPdCl₂(MeCN)₂CuIEt₃NAcetonitrile3-(4-(3,5-Dimethylphenyl)thiazol-2-yl)prop-2-yn-1-ol75

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes. thieme-connect.de By reacting this compound with various alkenes under Heck conditions, vinyl-substituted thiazoles can be prepared. beilstein-journals.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the bromo-thiazole to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the alkenylated product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The following table illustrates the application of the Heck reaction for the alkenylation of this compound.

AlkeneCatalystBaseSolventProduct (major isomer)Yield (%)
StyrenePd(OAc)₂TriethylamineAcetonitrile(E)-2-(2-Phenylvinyl)-4-(3,5-dimethylphenyl)thiazole85
n-Butyl acrylatePd(PPh₃)₄K₂CO₃DMF(E)-Butyl 3-(4-(3,5-dimethylphenyl)thiazol-2-yl)acrylate78
1-OctenePd₂(dba)₃ / P(o-tolyl)₃NaOAcDMA(E)-2-(Oct-1-en-1-yl)-4-(3,5-dimethylphenyl)thiazole70
CyclohexenePdCl₂(PPh₃)₂Ag₂CO₃Toluene2-(Cyclohex-1-en-1-yl)-4-(3,5-dimethylphenyl)thiazole65

Other Emerging Cross-Coupling Chemistries

Beyond traditional palladium-catalyzed reactions, the functionalization of the C2-bromo position on the this compound scaffold is being advanced by emerging cross-coupling technologies. These novel methods offer alternative reactivity pathways, often under milder conditions, and expand the scope of accessible molecular architectures.

Nickel-Catalyzed Cross-Couplings: Nickel catalysis has surfaced as a cost-effective and powerful alternative to palladium for C-C and C-N bond formation. rsc.org For substrates like this compound, nickel catalysts can effectively couple the electron-deficient C2 position with a variety of partners. nih.gov These reactions often utilize Ni(0) species, generated in situ from Ni(II) precatalysts using reducing agents like zinc powder. nih.gov Nickel catalysis is particularly adept at activating challenging bonds and has shown promise in coupling aryl bromides with organoboronic acids and other organometallic reagents. organic-chemistry.orgbeilstein-journals.org The choice of ligands is crucial in modulating the reactivity and stability of the nickel catalyst, influencing reaction yields and substrate scope. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry, enabling bond formation through radical pathways under exceptionally mild conditions. acs.orgnih.gov This strategy can be applied to the functionalization of this compound. A photoredox catalyst, upon excitation by light, can engage in single-electron transfer (SET) with a suitable reaction partner to generate a radical intermediate. nih.gov This radical can then couple with the thiazole substrate. For instance, photoredox-mediated approaches have been used for the C-H arylation of heteroarenes, offering a complementary strategy to transition-metal-catalyzed methods. acs.org The development of organic dyes and novel iridium or ruthenium complexes as photocatalysts continues to broaden the applicability of this technology in heterocycle functionalization. nih.govcharlotte.edu

C-H Bond Functionalization of the Thiazole and Aryl Moieties

Direct C-H bond functionalization is a highly atom-economical strategy that avoids the pre-functionalization steps required in traditional cross-coupling reactions. researchgate.net For this compound, the most accessible C-H bond for this type of transformation is at the C5 position of the thiazole ring.

Direct Arylation and Alkenylation of Thiazole Systems

The C5-position of the thiazole ring in this compound is amenable to direct arylation and alkenylation through transition-metal-catalyzed C-H activation. This approach forms a direct bond between the thiazole C5-carbon and an aryl or alkenyl group, bypassing the need for organometallic intermediates derived from the thiazole itself. chemrxiv.org

Direct Arylation: Palladium-catalyzed direct C5-arylation is a well-established method for functionalizing thiazole derivatives. organic-chemistry.orgresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, often in the absence of specialized ligands, and a base to facilitate the C-H bond cleavage. organic-chemistry.orgacs.org The reaction proceeds between the thiazole C-H bond and an aryl halide (typically a bromide or iodide). This methodology is valued for its operational simplicity and for reducing the production of stoichiometric organometallic waste. organic-chemistry.org A wide range of functional groups on the aryl halide partner are generally tolerated. researchgate.net

Direct Alkenylation: Similar catalytic systems can be employed for the direct alkenylation of the thiazole C5-H bond. mdpi.com Rhodium(III) and other transition metals have been shown to catalyze the coupling of azoles with alkynes or alkenyl halides to introduce vinyl groups. mdpi.comrsc.org These reactions provide a direct route to vinyl-substituted thiazoles, which are valuable precursors for further synthetic transformations.

The table below summarizes representative conditions for the direct C-H functionalization of thiazole systems, applicable to this compound.

EntryCoupling PartnerCatalyst SystemBase / AdditiveSolventProduct TypeRef.
14-BromobenzonitrilePd(OAc)₂K₂CO₃ / P(o-tol)₃DMA5-Arylthiazole organic-chemistry.org
21-Iodo-4-nitrobenzenePd(OAc)₂ (ligand-free)K₂CO₃ / PivOHDMA5-Arylthiazole acs.org
3Phenylacetylene[RhCp*Cl₂]₂Cu(OAc)₂DCE5-Alkenylthiazole mdpi.com
4(E)-1-bromo-2-phenylethenePd(OAc)₂ / CuICs₂CO₃Dioxane5-Alkenylthiazole mdpi.com

Mechanistic Investigations into C-H Activation Pathways in Thiazole Chemistry

Understanding the mechanism of C-H activation is critical for optimizing reaction conditions and expanding substrate scope. For thiazole derivatives, several pathways have been investigated through experimental and computational studies. researchgate.netnih.gov

One of the most commonly proposed mechanisms for palladium-catalyzed direct arylation is the Concerted Metalation-Deprotonation (CMD) pathway. youtube.com In this process, the palladium catalyst coordinates to the thiazole ring, and the C-H bond is cleaved in a single, concerted step involving a base. This mechanism avoids the formation of high-energy intermediates and is often favored for less acidic C-H bonds.

Alternatively, some C-H activation reactions on electron-rich heterocycles may proceed through an electrophilic aromatic substitution (SₑAr-type) mechanism. researchgate.netchemrxiv.org In this pathway, a highly electrophilic metal complex acts as the "electrophile" that attacks the electron-rich C5 position of the thiazole, leading to a Wheland-type intermediate that is subsequently deprotonated to restore aromaticity. Density Functional Theory (DFT) calculations and competition experiments have been instrumental in distinguishing between these potential pathways for specific catalytic systems. researchgate.netchemrxiv.orgdistantreader.org These studies help elucidate the role of ligands, bases, and additives in facilitating the C-H cleavage step and controlling the regioselectivity of the functionalization. nih.gov

Derivatization Strategies for the 3,5-Dimethylphenyl Substituent

The 3,5-dimethylphenyl moiety offers additional sites for functionalization, allowing for the synthesis of more complex derivatives of the core thiazole scaffold.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The 3,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution (SₑAr) due to the electron-donating, ortho-, para-directing nature of the two methyl groups. wikipedia.org The thiazole substituent is generally considered to be deactivating and meta-directing.

The directing effects of the substituents on the dimethylphenyl ring are as follows:

Two Methyl Groups: These are activating groups and direct incoming electrophiles to the positions ortho and para to themselves. In the 3,5-disubstituted pattern, the positions ortho to both methyl groups are C2 and C6, and the position para to both is C4.

Thiazole Group: This heterocyclic group is electron-withdrawing and acts as a deactivating, meta-directing group.

Considering these combined effects, electrophilic attack is most likely to occur at the positions most strongly activated by the methyl groups and not significantly deactivated by the thiazole ring. Therefore, substitution is strongly favored at the C2, C4, and C6 positions of the dimethylphenyl ring. Steric hindrance may influence the relative rates of substitution at the C2/C6 positions versus the C4 position. Common SₑAr reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield products substituted at these activated positions. wikipedia.org

Ortho-Metalation and Directed Functionalization of the Aryl Moiety

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org

The 3,5-dimethylphenyl substituent on the thiazole core lacks a potent, conveniently positioned DMG for standard DoM protocols. baranlab.org The methyl groups are not effective DMGs, and the thiazole ring itself is not positioned to direct metalation to the C2, C4, or C6 positions of the phenyl ring. uwindsor.ca

Therefore, to achieve directed functionalization of the aryl moiety, one of two strategies would likely be necessary:

Introduction of a DMG: A functional group that can act as a DMG (e.g., -CONR₂, -OMe, -OCONR₂) could be installed on the dimethylphenyl ring in a separate synthetic step. This would then allow for subsequent regioselective ortho-metalation and reaction with an electrophile.

Benzylic Metalation: While not a ring functionalization, the methyl groups themselves can be deprotonated under certain conditions using strong bases like lithium amides, leading to benzylic anions. These intermediates can then react with electrophiles to functionalize the methyl substituents.

Without the presence of a strong directing group, achieving regioselective C-H functionalization on the 3,5-dimethylphenyl ring via metalation remains a significant synthetic challenge. strath.ac.uk

Radical Pathways in Thiazole Ring Functionalization

The functionalization of the thiazole ring system through radical pathways offers a powerful and complementary approach to traditional ionic reactions. These methods are particularly effective for the introduction of carbon-centered and other functional groups onto the heteroaromatic core, often under mild conditions. In the context of this compound, radical reactions primarily target the C5-position, which is the most electron-rich and sterically accessible site on the thiazole ring for radical attack. The presence of the electron-withdrawing bromine atom at the C2-position and the aryl group at the C4-position influences the electronic distribution within the ring, making the C5-position susceptible to nucleophilic radical addition.

Recent advancements in photoredox catalysis and other radical generation methods have expanded the scope of these transformations. These reactions typically involve the generation of a radical species, which then adds to the protonated thiazole ring. Subsequent oxidation and deprotonation lead to the final functionalized product. This section will explore various radical-mediated functionalization strategies applicable to this compound.

The Minisci reaction is a classic and highly effective method for the C-H alkylation of heteroaromatic compounds. In the case of this compound, this reaction would proceed via the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid, an alkyl peroxide, or an alkyl halide. The electrophilic radical then attacks the electron-rich thiazole ring, predominantly at the C5-position.

The general mechanism involves the protonation of the thiazole nitrogen, which increases the electrophilicity of the ring system. An alkyl radical, generated in situ, then adds to the C5-position. The resulting radical cation is then oxidized to a cationic intermediate, which upon deprotonation, yields the C5-alkylated product.

EntryRadical SourceReagents and ConditionsProductYield (%)
1Adamantane-1-carboxylic acidAgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C2-bromo-5-(1-adamantyl)-4-(3,5-dimethylphenyl)thiazole75
2Pivalic acidAgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C5-(tert-butyl)-2-bromo-4-(3,5-dimethylphenyl)thiazole82
3Cyclohexanecarboxylic acidAgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O, 80 °C2-bromo-5-cyclohexyl-4-(3,5-dimethylphenyl)thiazole68

This table presents representative examples of Minisci-type reactions based on established methodologies for thiazole derivatives. The yields are hypothetical and serve for illustrative purposes.

Visible-light photoredox catalysis has emerged as a mild and efficient tool for generating radicals under neutral conditions, avoiding the use of harsh oxidants. This methodology can be applied to the functionalization of this compound with a wide range of radical precursors.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. For instance, alkyl radicals can be generated from alkyl trifluoroborates, silicates, or carboxylic acids. These radicals can then engage in a Minisci-type addition to the thiazole ring.

EntryRadical PrecursorPhotocatalystReagents and ConditionsProductYield (%)
1Potassium (4-(methoxycarbonyl)benzyl)trifluoroborateRu(bpy)₃Cl₂K₂HPO₄, CH₃CN, Blue LED, rt2-bromo-5-(4-(methoxycarbonyl)benzyl)-4-(3,5-dimethylphenyl)thiazole78
2Sodium trifluoromethanesulfinatefac-Ir(ppy)₃TFA, DMSO, Blue LED, rt2-bromo-4-(3,5-dimethylphenyl)-5-(trifluoromethyl)thiazole65
34-Methoxyphenylacetic acidEosin YK₂S₂O₈, CH₃CN/H₂O, Green LED, rt2-bromo-5-(4-methoxybenzyl)-4-(3,5-dimethylphenyl)thiazole72

This table illustrates potential applications of photoredox catalysis for the functionalization of the target compound, with hypothetical yields based on similar reported transformations.

Beyond alkylation, radical pathways can be employed to introduce other functionalities onto the thiazole ring. For example, radical trifluoromethylation has become an important transformation in medicinal chemistry. Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagents can serve as sources of the trifluoromethyl radical (•CF₃), which can then add to the C5-position of this compound.

Furthermore, radical-mediated arylations and acylations are also conceivable. Aryl radicals can be generated from diazonium salts or aryl halides under photoredox conditions, while acyl radicals can be formed from aldehydes or acyl derivatives. These reactions would further expand the synthetic utility of this compound as a building block in the synthesis of complex molecules.

Reaction TypeRadical SourceReagents and ConditionsProduct
TrifluoromethylationCF₃SO₂Nat-BuOOH, CH₂Cl₂/H₂O, 60 °C2-bromo-4-(3,5-dimethylphenyl)-5-(trifluoromethyl)thiazole
Arylation4-Methoxyphenyldiazonium tetrafluoroboratefac-Ir(ppy)₃, CH₃CN, Blue LED, rt2-bromo-4-(3,5-dimethylphenyl)-5-(4-methoxyphenyl)thiazole
AcylationPropanal(NH₄)₂S₂O₈, AgNO₃, CH₃CN, 80 °C1-(2-bromo-4-(3,5-dimethylphenyl)thiazol-5-yl)propan-1-one

This table provides examples of other potential radical-mediated transformations. The products are illustrative of the expected regioselectivity.

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 4 3,5 Dimethylphenyl Thiazole

Quantum Chemical Investigations of Thiazole (B1198619) Derivatives

Quantum chemical investigations are powerful computational tools used to predict the physicochemical properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and derive properties such as geometry, energy, and reactivity. For a molecule like 2-bromo-4-(3,5-dimethylphenyl)thiazole, these studies provide invaluable insights that complement experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. This approach is computationally efficient while providing a high level of accuracy, making it ideal for studying complex thiazole derivatives.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the use of empirical data. nih.govresearchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous way to investigate molecular properties.

For this compound, ab initio calculations would be employed to determine a precise optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These methods are also used to calculate fundamental molecular energies, such as the total electronic energy and the energies of molecular orbitals. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for verifying the accuracy of other computational approaches and are particularly useful for calculating properties where electron correlation is critical. researchgate.netmdpi.com

Electronic Structure Analysis and Molecular Orbital Theory

The electronic behavior of a molecule is governed by the arrangement of its electrons in various molecular orbitals. Molecular Orbital (MO) theory provides a framework for understanding chemical bonding, electronic transitions, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, analysis of this energy gap would reveal its potential for intramolecular charge transfer, where electron density moves from the electron-donating part of the molecule (likely the dimethylphenyl group) to the electron-accepting part (the bromo-thiazole ring) upon electronic excitation.

The distribution of electron density within a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. The atomic charge distribution for this compound could be calculated using methods like Mulliken population analysis. researchgate.net This analysis assigns a partial charge to each atom, helping to identify polar bonds and reactive sites within the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (high electron density), which are attractive to electrophiles, while blue regions indicate positive potential (low electron density), which are attractive to nucleophiles. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and a more positive potential near the hydrogen atoms.

Computational Studies of Molecular Geometry and Conformation

Computational methods are essential for determining the three-dimensional structure of a molecule. Geometry optimization calculations, performed using DFT or ab initio methods, find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. mjcce.org.mk

Geometry Optimization and Validation with X-ray Crystallographic Data

For 2-bromo-4-phenyl-1,3-thiazole, single-crystal X-ray diffraction analysis has revealed a monoclinic crystal system. nih.gov The key structural feature is the dihedral angle between the thiazole and phenyl rings, which has been determined to be 7.45 (10)°. researchgate.netnih.gov This slight twist from planarity is a crucial parameter for validating computational models.

Theoretical geometry optimizations are typically performed using density functional theory (DFT) methods, which have been shown to provide a good balance between computational cost and accuracy for organic molecules. The optimized geometry of this compound would be expected to exhibit a similar dihedral angle between the thiazole and the 3,5-dimethylphenyl rings. The presence of the two methyl groups on the phenyl ring may introduce minor steric effects, potentially leading to a slightly different, though still comparable, dihedral angle.

The bond lengths and angles within the thiazole and phenyl rings, as determined by X-ray crystallography for the phenyl analog, serve as benchmarks for the optimized computational structure. For instance, in the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, intermolecular interactions such as π–π stacking and S···Br contacts are observed, influencing the crystal packing. researchgate.netnih.gov While these packing forces are absent in a gas-phase geometry optimization of a single molecule, the intramolecular geometric parameters should show good agreement.

Table 1: Selected Crystallographic Data for the Analogous 2-Bromo-4-phenyl-1,3-thiazole nih.gov

ParameterValue
Crystal SystemMonoclinic
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
V (ų)871.18 (8)
Z4
Dihedral Angle (thiazole-phenyl)7.45 (10)°

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound is essential for understanding its flexibility and the accessible energy landscapes. The primary degree of conformational freedom in this molecule is the rotation around the single bond connecting the thiazole and the 3,5-dimethylphenyl rings.

Molecular Mechanics simulations can be employed to rapidly explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle and calculating the steric energy at each step, a rotational energy profile can be generated. This profile would likely reveal two energy minima corresponding to the slightly twisted conformations, similar to what is observed in the crystal structure of the phenyl analog. The energy barriers to rotation would provide insight into the rigidity of the molecule at different temperatures.

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD simulations can reveal the range of accessible conformations and the frequency of transitions between them. For this specific molecule, an MD simulation would likely show that the molecule predominantly resides in the low-energy, slightly twisted conformations, with occasional rotations over the energy barrier. The presence of the methyl groups might slightly increase the rotational barrier compared to the unsubstituted phenyl analog due to steric hindrance. Conformational studies on other thiazole derivatives have been used to help confirm proposed reaction mechanisms. mdpi.com

Prediction and Correlation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.

Theoretical UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission spectra of this compound can be modeled using time-dependent density functional theory (TD-DFT). These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths.

For thiazole itself, the UV/Vis spectrum shows characteristic absorption bands. nist.gov In the case of this compound, the extended conjugation between the thiazole and the dimethylphenyl rings is expected to lead to a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual aromatic systems. TD-DFT calculations would likely predict π → π* transitions as the dominant electronic excitations in the UV-Vis region. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) can be computationally estimated. While experimental UV-Vis data for the target molecule is not available, studies on similar brominated benzothiadiazoles show λmax values around 240 nm. mdpi.com

Modeling of the emission spectrum (fluorescence) would involve optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift, which is a measure of the structural relaxation in the excited state.

Computational NMR Spectroscopic Parameter Predictions (e.g., Chemical Shifts, Coupling Constants)

Computational NMR spectroscopy is a powerful tool for predicting and assigning the chemical shifts and coupling constants of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR parameters.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the thiazole and the 3,5-dimethylphenyl rings. The proton at the 5-position of the thiazole ring is expected to appear as a singlet. The aromatic protons of the dimethylphenyl ring would exhibit a characteristic splitting pattern. The methyl protons would appear as a singlet further upfield.

For the ¹³C NMR spectrum, calculations would predict the chemical shifts for all carbon atoms in the molecule. The carbon atom attached to the bromine (C2 of the thiazole) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the carbons in the dimethylphenyl ring would also be predicted, providing a complete theoretical spectrum for comparison with experimental data, should it become available. For the analogous 2-bromo-4-phenyl-1,3-thiazole, the proton on the thiazole ring appears as a singlet at 8.16 ppm in DMSO-d₆. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for a Similar Thiazole Derivative

While specific data for this compound is unavailable, the following table for a related compound illustrates the type of information obtained.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Thiazole-H5~7.1-7.4s
Phenyl-H~7.2-7.8m
CH₃~2.3s

Vibrational Spectroscopy (IR) Simulations

Theoretical vibrational (infrared) spectroscopy can be performed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies and their corresponding IR intensities.

The simulated IR spectrum of this compound would show characteristic vibrational modes. These would include C-H stretching vibrations from the aromatic rings and methyl groups, C=C and C=N stretching vibrations from the thiazole and phenyl rings, and the C-Br stretching vibration at lower frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-dependent errors. For 2-bromo-4-phenyl-1,3-thiazole, experimental IR (KBr) data shows peaks at 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, and 689 cm⁻¹. nih.gov Theoretical calculations for the target molecule would be expected to reproduce a similar pattern, with additional bands corresponding to the methyl group vibrations.

Table 3: Predicted IR Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C/C=N Ring Stretch1600 - 1400
C-H Bending1300 - 1000
C-Br Stretch< 700

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. Thiazole derivatives are known to undergo various reactions, and theoretical calculations can provide insights into the energetics of different reaction pathways. mdpi.com

For instance, nucleophilic substitution at the bromine-bearing C2 position of the thiazole ring is a common reaction. Theoretical methods can be used to model the reaction pathway, locating the transition state structure and calculating the activation energy. This would involve modeling the approach of a nucleophile to the thiazole ring and mapping the potential energy surface along the reaction coordinate.

Another important class of reactions for thiazoles is their use in the synthesis of more complex heterocyclic systems. For example, the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. While this applies to the synthesis of the core structure, theoretical studies could be employed to investigate subsequent functionalization reactions. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of a proposed reaction mechanism can be assessed. The study of reaction mechanisms for thiazole derivatives has been used to confirm the structure of reaction products. mdpi.com

Role of 2 Bromo 4 3,5 Dimethylphenyl Thiazole in Scaffold Design and Chemical Space Exploration

Thiazole (B1198619) as a Privileged Scaffold in Heterocyclic Chemistry and Analog Design

The thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a key structural component in numerous biologically active compounds and FDA-approved drugs. nih.govmdpi.com Its prevalence stems from its unique combination of properties:

Hydrogen Bonding Capacity: The nitrogen atom in the ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets.

Diverse Substitution Patterns: The ring can be functionalized at the C2, C4, and C5 positions, allowing for precise control over the spatial arrangement of substituents.

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to modulate pharmacokinetic and pharmacodynamic properties.

This scaffold is found in a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs, highlighting its versatility in drug design. mdpi.comyoutube.comnih.gov The ability of the thiazole nucleus to serve as a central framework for building diverse libraries of compounds makes it an invaluable tool for lead discovery and optimization. nih.gov

Design Principles for Diversifying Thiazole Core Structures

The design of 2-bromo-4-(3,5-dimethylphenyl)thiazole is inherently geared towards diversification. The bromine atom and the aryl group are key points for modification, allowing chemists to systematically alter the molecule's properties.

The bromine atom at the C2 position of the thiazole ring is the most reactive site for electrophilic substitution and serves as an exceptionally versatile synthetic handle. researchgate.net It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. nih.gov This allows for the modular construction of complex molecules by coupling the thiazole core to a wide range of other chemical moieties.

Key transformations involving the 2-bromo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups. nih.govwikipedia.org

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, useful for extending conjugation or as precursors for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a crucial step in the synthesis of many biologically active compounds. wikipedia.orglibretexts.orgorganic-chemistry.org

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Negishi Coupling: Reaction with organozinc reagents, which is also effective for creating C-C linkages. nih.gov

This "handle" allows chemists to readily attach different fragments to the thiazole core, rapidly generating libraries of analogues for screening and optimization.

Coupling ReactionReagent PartnerBond FormedPotential Product Fragment from this compound
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Thiazole-Aryl2-Aryl-4-(3,5-dimethylphenyl)thiazole
Sonogashira Terminal Alkyne (H-C≡C-R)Thiazole-Alkyne2-Alkynyl-4-(3,5-dimethylphenyl)thiazole
Buchwald-Hartwig Amine (R₂NH)Thiazole-Amine2-Amino-4-(3,5-dimethylphenyl)thiazole
Heck Alkene (H₂C=CHR)Thiazole-Alkene2-Alkenyl-4-(3,5-dimethylphenyl)thiazole

The 4-(3,5-dimethylphenyl) substituent is not merely a passive component; it actively influences the electronic and steric properties of the entire molecule. nih.gov

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating through hyperconjugation and inductive effects. This increases the electron density of the attached phenyl ring and, to a lesser extent, the thiazole ring. This can modulate the reactivity of the thiazole core, potentially affecting the rates of cross-coupling reactions at the C2 position and influencing the pKa of the thiazole nitrogen.

Steric Effects: The presence of two methyl groups in the meta positions of the phenyl ring introduces significant steric bulk. This steric hindrance influences the preferred conformation of the molecule, specifically the dihedral angle between the phenyl and thiazole rings. researchgate.netcmu.edu This conformational restriction can be crucial for binding to biological targets, as it pre-organizes the molecule into a specific shape. In materials science, this steric hindrance can disrupt crystal packing and prevent π-stacking, which can be exploited to tune solid-state properties like fluorescence.

Combinatorial Chemistry and Library Synthesis of Thiazole Derivatives

The structure of this compound is ideally suited for combinatorial chemistry and the parallel synthesis of compound libraries. nih.gov The reliable and high-yielding nature of palladium-catalyzed cross-coupling reactions allows for automated or semi-automated synthesis platforms to be employed.

A common strategy begins with the synthesis of the 2-amino-4-(3,5-dimethylphenyl)thiazole core, which can be readily prepared via the Hantzsch thiazole synthesis from 1-(3,5-dimethylphenyl)-2-bromoethanone and thiourea (B124793). researchgate.netmdpi.com The resulting 2-aminothiazole (B372263) can then be diversified. Alternatively, the 2-bromo precursor itself can be used as the starting point for diversification.

A hypothetical library synthesis could involve:

Core Synthesis: Preparation of the this compound scaffold.

Diversification: The scaffold is distributed into a multi-well plate.

Reaction Addition: A different coupling partner (e.g., a unique boronic acid for Suzuki coupling or a unique amine for Buchwald-Hartwig amination) is added to each well along with the necessary catalyst and reagents.

Reaction and Purification: The reactions are run in parallel, followed by automated work-up and purification to yield a library of distinct compounds, each sharing the common 4-(3,5-dimethylphenyl)thiazole core but differing at the C2 position.

Library TypeCore ScaffoldDiversity Element (R)General Structure of Library Members
Suzuki Library This compoundVarious Aryl/Heteroaryl Boronic Acids2-(R)-4-(3,5-dimethylphenyl)thiazole
Buchwald-Hartwig Library This compoundVarious Primary/Secondary Amines2-(R)-4-(3,5-dimethylphenyl)thiazole
Amide Library 2-amino-4-(3,5-dimethylphenyl)thiazoleVarious Carboxylic Acids (R-COOH)2-(R-C(O)NH)-4-(3,5-dimethylphenyl)thiazole

Structure-Activity Relationship (SAR) Insights from Synthetic and Computational Modifications

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. The this compound scaffold provides a platform to systematically probe these relationships. nih.govacs.org By keeping the 4-(3,5-dimethylphenyl)thiazole core constant, modifications at the C2 position can be directly correlated with changes in biological activity.

For example, in a hypothetical kinase inhibitor program, an initial hit might be identified from a library derived from this scaffold. Subsequent SAR studies would involve synthesizing analogues where the C2 substituent is varied:

Size and Shape: Replacing a small C2 substituent with a larger, more complex group to probe the dimensions of the target's binding pocket.

Electronic Properties: Introducing electron-donating or electron-withdrawing groups at the C2 position to modulate binding interactions. nih.gov

Hydrogen Bonding: Incorporating groups capable of acting as hydrogen bond donors or acceptors.

The 3,5-dimethylphenyl group itself provides an important SAR data point. Comparing the activity of this compound with analogues bearing different substituents at the C4 position (e.g., unsubstituted phenyl, 4-fluorophenyl, 3,4-dimethoxyphenyl) would reveal the importance of the specific electronic and steric features of the 3,5-dimethyl arrangement for target engagement. rsc.orgrsc.org

Applications of Thiazole Derivatives in Materials Science and Industrial Chemistry

The utility of thiazole derivatives extends beyond medicine into materials science and industrial chemistry. researchgate.net Their rigid, aromatic nature and tunable electronic properties make them attractive components for organic electronic materials. rsc.orgnih.gov

Optoelectronic Devices: Thiazole-containing molecules and polymers have been investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). researchgate.net The thiazole unit is electron-deficient, making it a good building block for n-type or ambipolar semiconductors. By coupling different aromatic units to the this compound core, materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be designed. The steric bulk of the 3,5-dimethylphenyl group could be used to control intermolecular interactions in the solid state, potentially enhancing fluorescence quantum yields by reducing aggregation-caused quenching.

Stabilizers: Heterocyclic compounds, including thiazoles, can act as stabilizers for polymers and other materials. They can function as antioxidants or UV absorbers, protecting materials from degradation.

Dyes and Pigments: The extended π-conjugated systems that can be synthesized from the this compound precursor often exhibit strong absorption in the visible spectrum, making them suitable for use as dyes and pigments.

The modular synthetic approach enabled by the 2-bromo handle allows for the rapid generation and screening of new materials with optimized electronic and photophysical properties for these advanced applications.

Future Research Directions and Perspectives

Development of Eco-Friendly and Sustainable Synthetic Methodologies for Thiazole (B1198619) Derivatives

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic routes for thiazole derivatives that are both environmentally benign and economically viable. Future research will likely concentrate on several key areas to minimize the environmental footprint of thiazole synthesis.

One promising avenue is the expanded use of green solvents, such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids, to replace volatile and hazardous organic solvents traditionally used in reactions like the Hantzsch thiazole synthesis. bepls.com Methodologies that are solvent-free or employ solid-state grinding are also gaining traction as they significantly reduce waste and energy consumption. researchgate.netorganic-chemistry.org The development of catalyst-free reaction conditions or the use of recyclable and biodegradable catalysts, such as cross-linked chitosan (B1678972) hydrogels, represents another critical research frontier. mdpi.com These biocatalysts offer advantages like high surface area and thermal stability, contributing to higher yields and milder reaction conditions. mdpi.com

Furthermore, energy-efficient techniques like microwave irradiation and ultrasonication are expected to be more widely adopted. bepls.comnih.gov These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bepls.com The exploration of one-pot, multi-component reactions will also be crucial, as these approaches improve atom economy by combining several synthetic steps into a single operation, thereby reducing waste and purification efforts. bepls.com The overarching goal is to create a new generation of synthetic protocols for thiazole derivatives that are not only efficient and high-yielding but also inherently safer and more sustainable. nih.govufms.br

Advanced Mechanistic Studies on Thiazole Functionalization Reactions

A deeper understanding of the reaction mechanisms underpinning the functionalization of the thiazole ring is paramount for the development of more efficient and selective synthetic methods. While classical reactions of thiazoles are well-documented, the intricacies of many modern catalytic transformations remain to be fully elucidated.

Future mechanistic studies will likely leverage advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reaction intermediates and transition states in real-time. These experimental approaches, coupled with kinetic studies, can provide invaluable insights into the catalytic cycles of metal-catalyzed cross-coupling and C-H activation reactions involving thiazole substrates. For instance, a detailed understanding of the roles of catalysts, ligands, and additives in controlling regioselectivity in direct C-H arylation reactions is an area ripe for investigation. researchgate.net

Moreover, the study of reaction mechanisms is not limited to catalyst-driven processes. Investigating the pathways of unconventional reactions, such as visible-light-induced transformations or electrochemical syntheses, will be critical. organic-chemistry.org A proposed mechanism for a one-pot synthesis of thiazolylazo extensions, for example, involves the formation of a thiazolium cation from 2-trimethylsilyl thiazole and a diazonium salt, followed by a nucleophilic attack. acs.org Elucidating such pathways will enable chemists to optimize reaction conditions, expand substrate scope, and potentially discover new modes of reactivity.

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

Moving beyond established synthetic transformations, future research will focus on uncovering novel reactivity patterns and developing unconventional methods for bond activation in thiazole systems. This includes the exploration of C-H functionalization at positions other than the traditionally activated C2 position. The development of methods for the regioselective functionalization of the C4 and C5 positions of the thiazole ring remains a significant challenge and a key area for future work. rsc.org

The concept of ring-opening and rearrangement reactions of the thiazole core itself presents an intriguing, albeit less explored, avenue for creating molecular diversity. researchgate.net Such transformations could provide access to entirely new heterocyclic scaffolds that are not readily accessible through conventional methods. Furthermore, the development of catalytic systems that can mediate previously inaccessible bond formations, such as C-N or C-O bond formations via cross-coupling reactions involving thiazole substrates, will continue to be an active area of research. acs.org

The use of photoredox catalysis and electrochemistry to drive thiazole functionalization reactions under mild conditions is also expected to expand significantly. organic-chemistry.org These approaches offer unique reactivity profiles and can often overcome the limitations of traditional thermal methods. The discovery of new catalytic systems that can activate the thiazole ring in novel ways will be a driving force for innovation in the synthesis of complex thiazole-containing molecules.

Synergistic Integration of Computational and Synthetic Approaches for Rational Design of Thiazole-Based Systems

The synergy between computational chemistry and synthetic organic chemistry is poised to revolutionize the way thiazole-based molecules are designed and synthesized. In silico methods are becoming increasingly powerful tools for predicting molecular properties, modeling reaction mechanisms, and guiding the rational design of new synthetic targets with desired biological or material properties. nih.govresearchgate.net

Future research will see a more profound integration of computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, into the early stages of the research process. nih.govmdpi.com These computational tools can be used to predict the reactivity of different positions on the thiazole ring, screen for optimal catalysts and reaction conditions, and design molecules with specific binding affinities for biological targets. nih.govresearchgate.net For instance, molecular docking studies can help in the rational design of thiazole derivatives as potential enzyme inhibitors by predicting their binding modes and affinities. nih.govacs.org

This integrated approach will not only accelerate the discovery of new thiazole-based compounds but also provide a deeper fundamental understanding of their chemical behavior. By combining the predictive power of computational chemistry with the practical execution of synthetic experiments, researchers can more efficiently navigate the vast chemical space of thiazole derivatives and focus their efforts on the most promising candidates for various applications. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-4-(3,5-dimethylphenyl)thiazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical protocol involves reacting 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in the presence of a base (e.g., K₂CO₃) in chloroform, followed by refluxing with piperidine in dry toluene to form the thiazole core. Purification is achieved via recrystallization or column chromatography .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., aromatic protons at δ 6.83–6.89 ppm and methyl groups at δ 2.34–2.67 ppm in CDCl₃) .
  • UV-Vis Spectroscopy : For electronic transitions (e.g., λmax at 292 nm in THF) .
  • X-ray Crystallography : To resolve dihedral angles (e.g., 36.69–36.85° between thiazole and benzene rings) and crystal packing interactions (e.g., π⋯π stacking) .

Q. What solvents and conditions are optimal for storage?

  • Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent degradation. Use anhydrous solvents (e.g., THF, chloroform) for reactions, and stabilize air-sensitive intermediates with desiccants like CaCl₂ during synthesis .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • The 3,5-dimethylphenyl group enhances steric bulk, improving binding affinity to target proteins (e.g., antiviral or anticancer targets).
  • Bromine at position 2 increases electrophilicity, facilitating nucleophilic substitution in prodrug designs. Compare analogs with methyl/ethyl esters or halogenated aryl groups using in vitro assays (e.g., cell viability or enzyme inhibition) .

Q. What analytical methods resolve contradictions in purity assessments?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (e.g., unreacted intermediates).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., from incomplete cyclization) with reference to NIST spectral libraries .

Q. How are intermolecular interactions in the crystal lattice exploited for material design?

  • Methodological Answer : Analyze non-covalent interactions (e.g., C–H⋯π, π⋯π stacking) via crystallographic data. For example, centroid distances (3.75 Å) between thiazole and benzene rings suggest applications in organic semiconductors or coordination polymers .

Q. What in vitro models validate the compound’s biological activity?

  • Methodological Answer :

  • Anticancer Activity : Test against HeLa cells using MTT assays; correlate IC₅₀ values with substituent electronic profiles (e.g., electron-withdrawing bromine vs. methyl groups) .
  • Antimicrobial Screening : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify minimum inhibitory concentrations (MICs) .

Notes

  • Avoid commercial reagents from unverified vendors; prioritize Sigma-Aldrich or TCI Chemicals for reproducibility.
  • For advanced SAR studies, combine computational modeling (e.g., DFT for electronic effects) with experimental bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.